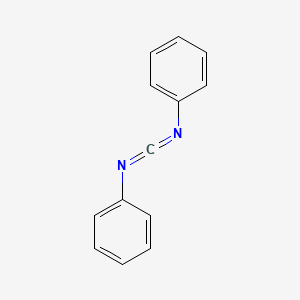
Diphenylcarbodiimide
Übersicht
Beschreibung
Diphenylcarbodiimide is a compound with the molecular formula C13H10N2 . It is also known by other names such as N,N’-Diphenylcarbodiimide, Carbodiimide, diphenyl-, and Benzenamine, N,N’-methanetetraylbis- .
Synthesis Analysis
A classic route to carbodiimides involves dehydrosulfurization of thioureas. A typical reagent for this process is mercuric oxide . The dehydration of N,N’-dialkylureas gives carbodiimides . Isocyanates can be converted to carbodiimides with loss of carbon dioxide .Molecular Structure Analysis
The molecular structure of Diphenylcarbodiimide is characterized by a central N=C=N core which is relatively linear and the C-N=C angles approach 120° . The C=N distances are short, nearly 120 pm, as is characteristic of double bonds .Chemical Reactions Analysis
The reaction of diphenylcarbodiimide with various carboxylic acids has been studied . At high temperatures, amides and isocyanates are the end products of the reactions . N-Acylureas, initially formed from aromatic carbodiimides and carboxylic acids, dissociate into isocyanates and amides at temperatures above 60°C .Physical And Chemical Properties Analysis
Diphenylcarbodiimide has a molecular weight of 194.23 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 331.0±11.0 °C at 760 mmHg, and a flash point of 146.1±20.1 °C . It has 2 hydrogen bond acceptors and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Carboxylation of Active Methylene Compounds
Diphenylcarbodiimide has been used in the carboxylation of active methylene compounds . The reaction system involves diphenylcarbodiimide and potassium carbonate in dimethyl sulfoxide at room temperature and atmospheric pressure . The reaction proceeds even in the absence of carbon dioxide, but the carboxylation easily proceeds in a carbon dioxide atmosphere .
Fixation of Carbon Dioxide
Diphenylcarbodiimide has been used in the fixation of carbon dioxide . It was directly fixed into fluorene in the presence of diphenylcarbodiimide as a model of a biotin enzyme active site and potassium hydrogencarbonate . It was considered that not only carbon dioxide but also the hydrogencarbonate ion were the carbon source in the presence of diphenylcarbodiimide .
Synthesis of Diphenylcarbodiimide
Diphenylcarbodiimide can be prepared by the removal of the elements of hydrogen sulfide from N,N’-diphenylthiourea by mercuric oxide, lead oxide, sodium hypochlorite, or phosgene . It can also be prepared by heating phenylisocyanate in a sealed tube or in the presence of catalysts such as phospholenes or phosphonates .
Wirkmechanismus
Mode of Action
The mode of action of Diphenylcarbodiimide is largely dependent on the type of reaction it is involved in. For instance, in the reaction with phenyl glycidyl ether, Diphenylcarbodiimide facilitates the formation of 3-phenyl-5-phenoxymethyl-2-N-phenyliminooxazolidine .
Biochemical Pathways
It’s known to participate in various chemical reactions, potentially influencing multiple biochemical pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The result of Diphenylcarbodiimide’s action is the formation of new compounds. For example, in the reaction with phenyl glycidyl ether, it results in the formation of 3-phenyl-5-phenoxymethyl-2-N-phenyliminooxazolidine .
Safety and Hazards
Eigenschaften
InChI |
InChI=1S/C13H10N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMESPBFFDMPSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060746 | |
| Record name | Benzenamine, N,N'-methanetetraylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylcarbodiimide | |
CAS RN |
622-16-2 | |
| Record name | N,N′-Methanetetraylbis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,N'-methanetetraylbis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylcarbodiimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N,N'-methanetetraylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,N'-methanetetraylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylcarbodiimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Diphenylcarbodiimide?
A1: The molecular formula of Diphenylcarbodiimide is C13H10N2, and its molecular weight is 194.23 g/mol.
Q2: What spectroscopic data is available for characterizing Diphenylcarbodiimide?
A2: Diphenylcarbodiimide can be characterized using various spectroscopic techniques including IR, 1H NMR, and 13C NMR. [, , , ] For instance, the characteristic infrared absorption bands of tetrazoles, often synthesized using Diphenylcarbodiimide, appear between 1640-1335 cm-1 and 1200-900 cm-1. []
Q3: What is the role of Diphenylcarbodiimide in carboxylation reactions?
A3: Diphenylcarbodiimide can act as a catalyst in carboxylation reactions, facilitating the incorporation of carbon dioxide into active methylene compounds. [, , ] This catalytic activity is thought to mimic the function of biotin in biological systems. [, ]
Q4: How does Diphenylcarbodiimide participate in the synthesis of heterocycles?
A4: Diphenylcarbodiimide is a versatile reagent for synthesizing various heterocyclic compounds. It readily undergoes cycloaddition reactions with a variety of substrates, including aminoazirines, to yield imidazolidines, acrylamidines, and imidazolines. [] Additionally, it can react with 1,2,4-thiadiazol-3-ones to form triphenylphosphonio-thiobenzimidazolates, releasing isocyanate as a byproduct. []
Q5: What role does Diphenylcarbodiimide play in the synthesis of phosphate anthelmintics?
A6: Diphenylcarbodiimide is employed in the synthesis of novel phosphate anthelmintics, specifically alkyl 2,2-dichlorovinyl methyl phosphates. [] These compounds exhibit significant activity against various parasitic worms, including Nippostrongylus brazilensis, Hymenolepis nana, and Syphacia obvelata. []
Q6: How does the stability of N-acylureas, formed during reactions with Diphenylcarbodiimide, vary with the reacting carboxylic acid?
A7: The stability of N-acylureas formed from the reaction of Diphenylcarbodiimide with carboxylic acids depends on the strength of the parent carboxylic acid. Stronger acids lead to faster formation and dissociation of N-acylureas. [] Furthermore, N-acylureas derived from aromatic carbodiimides are less thermally stable than those derived from aliphatic carbodiimides. []
Q7: How do temperature and pressure influence the reactivity of Diphenylcarbodiimide?
A8: Temperature and pressure significantly impact Diphenylcarbodiimide's reactivity. At high temperatures (above 60 °C), N-acylureas derived from Diphenylcarbodiimide can dissociate into isocyanates and amides. [] Additionally, at elevated pressures (16 kbar) and temperatures (275 °C or higher), Diphenylcarbodiimide can be formed from phenyl isocyanate, with carbon dioxide as a byproduct. []
Q8: Have computational methods been applied to study Diphenylcarbodiimide and its reactions?
A9: While the provided research excerpts don't explicitly detail computational studies on Diphenylcarbodiimide, Density Functional Theory (DFT) calculations have been employed to investigate the reactivity of related lutetacyclopentadiene complexes with Diphenylcarbodiimide, elucidating the reaction mechanisms and product formations. []
Q9: How do structural modifications of Diphenylcarbodiimide affect its reactivity with aminoazirines?
A10: Substituents on Diphenylcarbodiimide directly influence its regioselective reactivity with aminoazirines. Alkyl(sulfonyl)carbodiimides can react via either of their carbon-nitrogen double bonds, leading to different product distributions. [] This highlights the importance of substituent effects on the reaction pathway and the resulting heterocycle formation.
Q10: Are there any alternatives to Diphenylcarbodiimide in specific reactions?
A29: Depending on the specific reaction, alternatives to Diphenylcarbodiimide do exist. For example, dicyclohexylcarbodiimide can be used in some cases, although its reactivity might differ. [] Similarly, in the synthesis of phosphate anthelmintics, alternative reagents like SOCl2 can be used to prepare vinyl pyrophosphates, key intermediates in the synthesis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



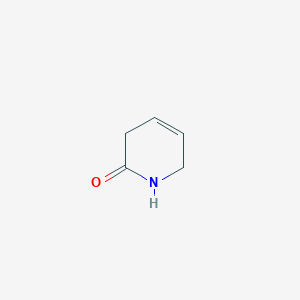
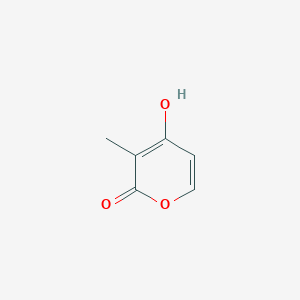
![N-[(3,4-dimethoxyphenyl)methyl]pyridin-2-amine](/img/structure/B3054785.png)

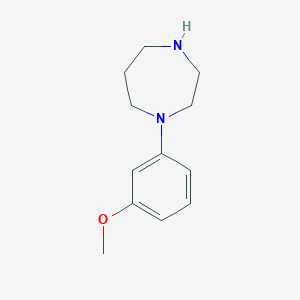


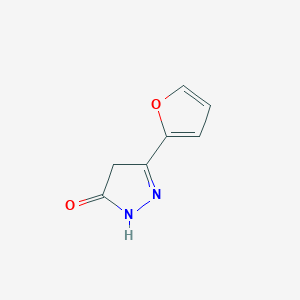


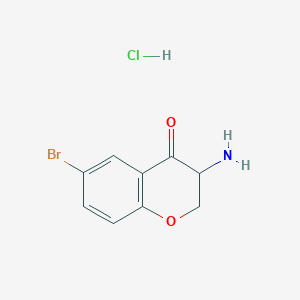
![Imidazo[2,1-b]thiazole-6-acetic acid, 3-methyl-, ethyl ester](/img/structure/B3054800.png)
![Imidazo[2,1-b]thiazole-6-acetic acid, 3-methyl-](/img/structure/B3054801.png)